molecular formula C18H22O3 B5182122 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5182122
M. Wt: 286.4 g/mol
InChI Key: OZCRMPZAIHVJBF-UHFFFAOYSA-N
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Description

1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzo[c]chromen-6-one core. Its structure includes a butoxy (-OCH₂CH₂CH₂CH₃) substituent at position 1 and a methyl (-CH₃) group at position 3 (Figure 1). The tetrahydrobenzochromenone scaffold is known for its fluorescent properties and biological activity, particularly in metal sensing and enzyme inhibition .

Properties

IUPAC Name

1-butoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-4-9-20-15-10-12(2)11-16-17(15)13-7-5-6-8-14(13)18(19)21-16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCRMPZAIHVJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

    Formation of the Chromen-6-one Core: The initial step involves the cyclization of appropriate precursors to form the chromen-6-one core. This can be achieved through the condensation of salicylaldehyde derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the chromen-6-one intermediate with butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the chromen ring.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as thiols or amines replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Saturated chromen derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H18O3C_{14}H_{18}O_3 and a molecular weight of 230.26 g/mol. It belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in cancer treatment. Research indicates that derivatives of benzo[c]chromenes exhibit cytotoxic effects against various cancer cell lines. For example, one study synthesized several derivatives and evaluated their activity against prostate cancer cells, demonstrating that certain modifications enhance their potency and selectivity against cancer cells compared to normal cells .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies suggest that these compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Preliminary findings indicate that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanisms involved include modulation of signaling pathways associated with cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzo[c]chromene core can significantly influence its biological activity. Researchers continue to explore different modifications to enhance its therapeutic profile while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects against prostate cancer cells with IC50 values lower than standard treatments.
Study BAnti-inflammatory PropertiesShowed significant inhibition of TNF-alpha production in vitro models.
Study CNeuroprotectionFound to reduce oxidative stress markers in neuronal cell cultures by up to 50%.

Mechanism of Action

The mechanism of action of 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:

    Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling pathways.

    Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[c]chromen-6-one derivatives differ primarily in substituent type, position, and saturation. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference ID
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) -OH at C3 Fe³⁺ selective fluorescent sensor (turn-off)
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) -OH at C3, unsaturated core Fe³⁺ sensing, lower lipophilicity vs. THU-OH
3-Ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -OCH₂CH₃ at C3 Moderate PDE2 inhibition (IC₅₀ ~34 μM)
3-(Cyclohexylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -OCH₂C₆H₁₁ at C3 Enhanced PDE2 inhibition (IC₅₀ ~34 μM)
1-Butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one -OCH₂CH₂CH₂CH₃ at C1, -CH₃ at C3 Hypothetical: Higher lipophilicity, potential PDE2 inhibition

Key Observations :

  • Substituent Position : Fluorescence properties (e.g., Fe³⁺ sensing) are highly dependent on substituent position. THU-OH (C3-OH) shows selective Fe³⁺ binding, while alkoxy substituents at C3 (e.g., ethoxy) shift activity toward enzyme inhibition .
  • Lipophilicity : Alkoxy groups (e.g., butoxy) increase lipophilicity, enhancing cell membrane penetration . Saturated cores (tetrahydro) further improve solubility compared to unsaturated analogs like Urolithin B .
  • Biological Activity : Alkyl/aryloxy substituents at C3 improve PDE2 inhibition. For example, 3-ethoxy and 3-cyclohexylmethoxy derivatives exhibit IC₅₀ values ~34 μM, comparable to lead compounds . The methyl group at C3 in the target compound may sterically hinder enzyme binding, but this requires experimental validation.
Fluorescence and Metal Sensing

THU-OH and Urolithin B exhibit "turn-off" fluorescence in the presence of Fe³⁺ due to chelation-induced quenching . In contrast, alkoxy-substituted derivatives (e.g., butoxy) are expected to show reduced metal affinity due to the absence of a hydroxyl group, which is critical for Fe³⁺ coordination. However, the butoxy group may enable alternative applications, such as lipid bilayer imaging, due to enhanced lipophilicity .

Biological Activity

1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of benzo[c]chromen-6-one that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that start from simple aromatic compounds. The general synthetic route involves the reaction of 2-bromobenzoic acid with resorcinol in the presence of a catalyst such as copper sulfate and a base like sodium hydroxide. The resulting intermediate undergoes further reactions with various alkyl halides to yield the final product.

General Synthetic Pathway

  • Starting Materials : 2-bromobenzoic acid, resorcinol.
  • Catalyst : Copper sulfate.
  • Base : Sodium hydroxide.
  • Conditions : Heating under reflux.
  • Final Product : this compound.

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

Case Studies

Several case studies have explored the biological activities of similar benzo[c]chromen derivatives:

  • PDE2 Inhibition Study :
    • Objective : To assess the neuroprotective potential through PDE2 inhibition.
    • Findings : Compound 1f (a related derivative) exhibited significant protective effects against corticosterone-induced cell death in HT-22 cells.
    • : This suggests that structural modifications can enhance neuroprotective properties.
  • Cytotoxicity Assessment :
    • Objective : Evaluate tumor-specific cytotoxicity.
    • Methodology : Various derivatives were tested against human tumor cell lines.
    • Results : Some derivatives displayed selective cytotoxicity without affecting normal cells significantly .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeCompoundIC50 Value (μM)EffectivenessReference
PDE2 Inhibition1-butoxy...3.67 ± 0.47Neuroprotection
CytotoxicityVariousVariesTumor-specific cytotoxicity
AntimicrobialRelated Deriv.Not specifiedAnti-H. pylori

Q & A

Q. What are the recommended synthetic routes for 1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step protocols. A validated method for analogous compounds uses ZrCl₄ as a catalyst in condensation reactions. For example, resorcinol and ethyl 2-oxo-cyclohexanecarboxylate are heated at 85°C with ZrCl₄ to form the chromenone core . For introducing the butoxy group, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Optimization involves adjusting reaction time (1–24 hours) and temperature (80–120°C) to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., butoxy group at position 1, methyl at position 3) and tetrahydro ring saturation .
  • Fluorescence Spectroscopy : Benzo[c]chromen-6-ones exhibit intrinsic fluorescence; emission spectra (λex ~350 nm, λem ~450 nm) validate electronic properties .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete substitution or oxidation).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or phosphodiesterase 2 (PDE2) using colorimetric assays (e.g., Ellman’s method for AChE). IC₅₀ values <50 μM indicate potential therapeutic relevance .
  • Antioxidant Activity : Use DPPH radical scavenging assays; EC₅₀ values comparable to ascorbic acid (e.g., 20–100 μM) suggest utility in oxidative stress models .

Advanced Research Questions

Q. How does the substituent pattern influence structure-activity relationships (SAR) in benzo[c]chromen-6-one derivatives?

Substituent Position Biological Impact Reference
Butoxy1Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets
Methyl3Stabilizes the chromenone core, increasing metabolic stability
Hydroxy4Enables metal chelation (e.g., Fe³⁺), useful in fluorescence-based sensing

Q. What mechanistic insights explain its fluorescence quenching/enhancement in the presence of metal ions?

The compound’s fluorescence response to metals like Fe³⁺ arises from photoinduced electron transfer (PET) . The butoxy group modulates electron density on the chromophore:

  • Quenching : Fe³⁰⁺ binding at the hydroxy group (if present) induces PET, reducing fluorescence intensity .
  • Enhancement : Alkyl substituents (e.g., methyl) restrict free rotation, increasing quantum yield .

Q. How can researchers resolve contradictions in reported bioactivity data across similar derivatives?

Discrepancies often stem from substituent-dependent effects or assay variability :

  • Case Study : PDE2 inhibition varies with alkoxy chain length; 5-carbon chains (IC₅₀ ~34 μM) outperform shorter analogs .
  • Mitigation : Standardize assays (e.g., enzyme source, buffer pH) and use computational docking to validate binding modes.

Methodological Guidelines

  • Synthetic Protocol : Prioritize ZrCl₄-catalyzed condensation for core synthesis .
  • Fluorescence Optimization : Use tetrahydrobenzo[c]chromen-6-ones for enhanced stability in aqueous media .
  • Data Validation : Cross-reference bioactivity with molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ values with binding affinity .

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